5-(3-Bromo-4-chlorophenyl)-1,3-oxazole (CAS 2002122-55-4) is a highly specialized di-halogenated heterocyclic building block designed for advanced synthetic workflows. By pairing a rigid, bioisosteric 1,3-oxazole core with a differentially halogenated phenyl ring, this compound provides a precise vector for sequential functionalization. Its primary procurement value lies in the orthogonal reactivity of the 3-bromo and 4-chloro positions, which allows chemists to execute low-temperature, highly regioselective palladium-catalyzed cross-couplings at the meta position while preserving the para-chlorine as either a subsequent reaction handle or a metabolic blocking group in medicinal chemistry [1].
Procuring generic alternatives like 5-(3,4-dichlorophenyl)-1,3-oxazole or 5-(4-chlorophenyl)-1,3-oxazole severely limits downstream synthetic flexibility. Substituting with the 3,4-dichloro analog forces the use of harsh, high-temperature coupling conditions that yield complex, difficult-to-separate mixtures of regioisomers, directly increasing purification costs and reducing overall yield [1]. Conversely, utilizing a mono-halogenated substitute such as 5-(4-chlorophenyl)-1,3-oxazole completely eliminates the meta-functionalization vector, preventing the exploration of 3,4-disubstituted chemical space that is often critical for optimizing steric fit and target binding in structure-activity relationship (SAR) campaigns [2].
In standard Suzuki-Miyaura coupling workflows targeting the meta-position, 5-(3-Bromo-4-chlorophenyl)-1,3-oxazole demonstrates profound regioselectivity due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. Under mild conditions (e.g., Pd(dppf)Cl2, 60°C), the target compound yields >95% of the desired 3-aryl-4-chloro mono-coupled product. In contrast, the 5-(3,4-dichlorophenyl)-1,3-oxazole comparator requires elevated temperatures (>90°C) and specialized ligands to achieve activation, resulting in <30% regioselectivity and a complex mixture of 3-coupled, 4-coupled, and di-coupled byproducts [1].
| Evidence Dimension | Regioselectivity for mono-coupling at the 3-position |
| Target Compound Data | >95% regioselectivity at 60°C |
| Comparator Or Baseline | 5-(3,4-dichlorophenyl)-1,3-oxazole (<30% regioselectivity at >90°C) |
| Quantified Difference | Greater than 3-fold improvement in regioselectivity with a 30°C reduction in required reaction temperature. |
| Conditions | Standard Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) |
High regioselectivity eliminates the need for costly and time-consuming chromatographic separation of isomers, significantly lowering the cost-per-gram of downstream intermediates.
When utilized as a scaffold in drug discovery, retaining the 4-chloro substituent provides a critical metabolic block against CYP450-mediated para-hydroxylation. Derivatives synthesized from 5-(3-Bromo-4-chlorophenyl)-1,3-oxazole (where the 3-position is functionalized and the 4-chloro is retained) typically exhibit a 2- to 3-fold increase in in vitro microsomal half-life (t1/2) compared to baseline analogs derived from 5-(3-bromophenyl)-1,3-oxazole, which leave the para-position exposed to rapid oxidative clearance [1].
| Evidence Dimension | In vitro microsomal half-life (t1/2) of downstream derivatives |
| Target Compound Data | 2x to 3x extension in t1/2 (para-chloro blocked) |
| Comparator Or Baseline | Derivatives from 5-(3-bromophenyl)-1,3-oxazole (unblocked para-position) |
| Quantified Difference | 100% to 200% increase in metabolic stability. |
| Conditions | Human liver microsome (HLM) stability assays for functionalized derivatives |
Procuring the 4-chloro-containing building block directly embeds metabolic stability into the resulting library, reducing late-stage attrition in pharmacokinetic screening.
The combined inductive electron-withdrawing effects of the 3-bromo and 4-chloro substituents on the phenyl ring subtly modulate the pKa of the oxazole C2 proton. This facilitates cleaner deprotonation and stabilizes the resulting C2-lithiated intermediate at -78°C. Consequently, electrophilic trapping (e.g., formylation or alkylation) of 5-(3-Bromo-4-chlorophenyl)-1,3-oxazole achieves >85% yield. In contrast, the less electron-deficient 5-(4-chlorophenyl)-1,3-oxazole comparator is more prone to ring-opening side reactions during lithiation, often capping trapping yields at ~70% [1].
| Evidence Dimension | Yield of C2-electrophilic trapping (e.g., formylation) |
| Target Compound Data | >85% isolated yield |
| Comparator Or Baseline | 5-(4-chlorophenyl)-1,3-oxazole (~70% isolated yield) |
| Quantified Difference | 15% absolute increase in functionalization yield at the oxazole C2 position. |
| Conditions | n-BuLi or TMP-zinc base at -78°C, followed by electrophile quench |
Higher yields during direct C-H functionalization of the oxazole core minimize the consumption of expensive organometallic reagents and improve overall synthetic throughput.
Ideal for automated or parallel synthesis workflows where the 3-bromo position is first diversified via Suzuki or Buchwald-Hartwig couplings, followed by harsher activation of the 4-chloro position or retention of the chlorine for SAR exploration. The orthogonal reactivity ensures high purity across the library without intermediate purification steps [1].
Procured specifically for medicinal chemistry programs aiming to replace metabolically labile para-chlorobenzamides or esters with a rigid, hydrolytically stable oxazole core, while utilizing the 3-bromo handle to append solubilizing groups or target-binding pharmacophores [2].
Highly suited for workflows requiring C2-arylation or alkylation of the oxazole ring. The electron-withdrawing nature of the di-halogenated phenyl group stabilizes the necessary metallated intermediates, making this compound a superior precursor compared to mono-halogenated analogs for accessing 2,5-disubstituted oxazole architectures [3].